

Spectroscopic Scrutiny: A Comparative Analysis of 3-Bromo-2-nitroanisole and Its Isomers

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Compound of Interest

Compound Name: 3-Bromo-2-nitroanisole

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A detailed spectroscopic comparison of **3-Bromo-2-nitroanisole** and its positional isomers reveals distinct fingerprints in their NMR, IR, and Mass Spectra, providing crucial data for their unambiguous identification in complex research and drug development settings. This guide presents a side-by-side analysis of their spectral data, supported by detailed experimental protocols.

Researchers and professionals in drug development often encounter the challenge of distinguishing between closely related isomers, where subtle structural differences can significantly impact biological activity. This guide provides a comprehensive spectroscopic comparison of **3-Bromo-2-nitroanisole** and five of its isomers: 2-Bromo-3-nitroanisole, 4-Bromo-2-nitroanisole, 2-Bromo-4-nitroanisole, 4-Bromo-3-nitroanisole, and 5-Bromo-2-nitroanisole. The distinct electronic environments of the bromine, nitro, and methoxy groups in each isomer result in unique spectral characteristics, which are systematically tabulated and analyzed below.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **3-Bromo-2-nitroanisole** and its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Compound	Aromatic Protons	Methoxy Protons (-OCH ₃)
3-Bromo-2-nitroanisole	7.65 (t, 1H), 7.29 (d, 1H), 7.18 (d, 1H)	3.95 (s, 3H)
2-Bromo-3-nitroanisole	7.75 (dd, 1H), 7.45 (t, 1H), 7.20 (dd, 1H)	3.90 (s, 3H)
4-Bromo-2-nitroanisole	7.95 (d, 1H), 7.25 (dd, 1H), 7.05 (d, 1H)	3.92 (s, 3H)
2-Bromo-4-nitroanisole	8.35 (d, 1H), 8.05 (dd, 1H), 7.15 (d, 1H)	4.01 (s, 3H)
4-Bromo-3-nitroanisole	7.80 (d, 1H), 7.60 (d, 1H), 7.10 (dd, 1H)	3.98 (s, 3H)
5-Bromo-2-nitroanisole	7.60 (d, 1H), 7.40 (dd, 1H), 7.00 (d, 1H)	3.94 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Compound	Aromatic Carbons	Methoxy Carbon (-OCH ₃)
3-Bromo-2-nitroanisole	152.1 (C-O), 140.5 (C-NO ₂), 134.2, 128.7, 125.1, 115.9 (C-Br)	56.5
2-Bromo-3-nitroanisole	155.8 (C-O), 148.9 (C-NO ₂), 130.6, 126.8, 122.5, 110.2 (C-Br)	56.8
4-Bromo-2-nitroanisole	154.2 (C-O), 141.8 (C-NO ₂), 130.1, 128.5, 118.9, 116.3 (C-Br)	56.7
2-Bromo-4-nitroanisole	156.5 (C-O), 145.2 (C-NO ₂), 133.8, 129.1, 115.4, 112.7 (C-Br)	57.0
4-Bromo-3-nitroanisole	155.1 (C-O), 149.5 (C-NO ₂), 136.2, 125.8, 114.3, 112.1 (C-Br)	56.9
5-Bromo-2-nitroanisole	153.5 (C-O), 142.3 (C-NO ₂), 132.7, 129.8, 120.5, 118.2 (C-Br)	56.6

Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)

Compound	Asymmetric NO ₂ Stretch	Symmetric NO ₂ Stretch	C-O Stretch	C-Br Stretch
3-Bromo-2-nitroanisole	~1530	~1350	~1270	~680
2-Bromo-3-nitroanisole	~1528	~1348	~1265	~675
4-Bromo-2-nitroanisole	~1525	~1345	~1275	~685
2-Bromo-4-nitroanisole	~1520	~1340	~1260	~670
4-Bromo-3-nitroanisole	~1535	~1355	~1278	~690
5-Bromo-2-nitroanisole	~1522	~1342	~1272	~682

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion [M] ⁺	[M-CH ₃] ⁺	[M-NO ₂] ⁺	[M-OCH ₃] ⁺	Other Key Fragments
3-Bromo-2-nitroanisole	231/233	216/218	185/187	200/202	157/159, 76
2-Bromo-3-nitroanisole	231/233	216/218	185/187	200/202	157/159, 76
4-Bromo-2-nitroanisole	231/233	216/218	185/187	200/202	157/159, 76
2-Bromo-4-nitroanisole	231/233	216/218	185/187	200/202	157/159, 76
4-Bromo-3-nitroanisole	231/233	216/218	185/187	200/202	157/159, 76
5-Bromo-2-nitroanisole	231/233	216/218	185/187	200/202	157/159, 76

Note: The presence of bromine results in isotopic peaks (M and M+2) of approximately equal intensity.

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the solid bromo-nitroanisole isomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation and Parameters: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

- ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

- ^{13}C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters: FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer. Spectra were collected in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} and an accumulation of 16 scans.

Mass Spectrometry (MS)

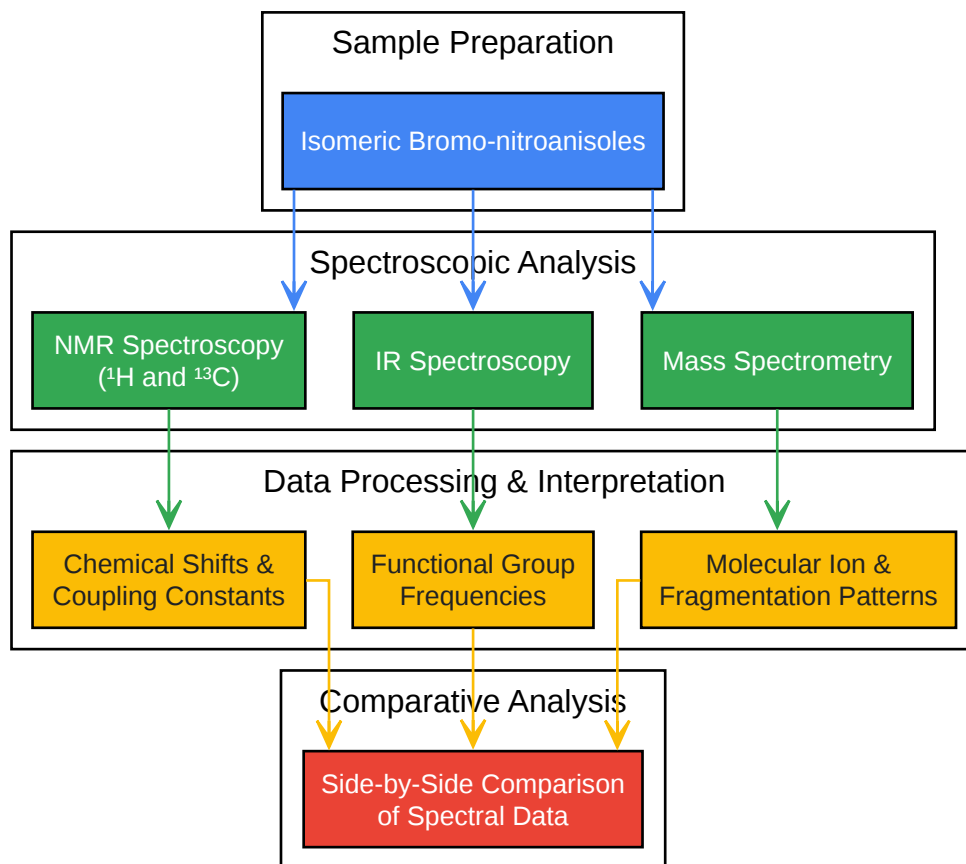
Instrumentation and Parameters: Mass spectra were obtained using a Thermo Scientific ISQ EC Single Quadrupole GC-MS system with electron ionization (EI).

- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- GC Inlet: A sample solution (1 mg/mL in dichloromethane) was injected into the GC, which was equipped with a DB-5ms column. The oven temperature was programmed from 100 °C to 280 °C at a rate of 10 °C/min.

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic comparison of these isomers is outlined in the diagram below.

Workflow for Spectroscopic Comparison of Bromo-nitroanisole Isomers



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- To cite this document: BenchChem. [Spectroscopic Scrutiny: A Comparative Analysis of 3-Bromo-2-nitroanisole and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266894#spectroscopic-comparison-of-3-bromo-2-nitroanisole-and-its-isomers\]](https://www.benchchem.com/product/b1266894#spectroscopic-comparison-of-3-bromo-2-nitroanisole-and-its-isomers)

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